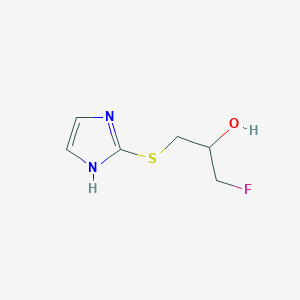

1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol

Description

Properties

Molecular Formula |

C6H9FN2OS |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol |

InChI |

InChI=1S/C6H9FN2OS/c7-3-5(10)4-11-6-8-1-2-9-6/h1-2,5,10H,3-4H2,(H,8,9) |

InChI Key |

LAAAGXNJAHBILU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)SCC(CF)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol typically involves the reaction of imidazole derivatives with fluorinated alcohols under controlled conditions. One common synthetic route includes the nucleophilic substitution of a halogenated precursor with an imidazole-thiol compound . The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the sulfanyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol has several scientific research applications:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorine atom and sulfanyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Electron Effects: The fluorine atom in the target compound increases electronegativity, enhancing metabolic stability compared to hydroxyl or amino analogs (e.g., 3-(1H-Imidazol-1-yl)propane-1,2-diol) .

- Steric Effects: Bulky substituents, such as the benzimidazole group in 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol, hinder rotational freedom, impacting binding to biological targets .

Key Research Findings

- Substituent-Driven Activity : Nitro and chloro groups (Ornidazole) enhance antimicrobial activity, while sulfanyl groups may favor pesticidal or coordination chemistry applications .

- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like 3-(1H-Imidazol-1-yl)propane-1,2-diol .

- Structural Similarity vs. Function : Despite high similarity scores (e.g., 0.83 for 3-(1H-Imidazol-1-yl)propane-1,2-diol ), functional group differences drastically alter applications.

Biological Activity

1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 1859939-17-5 |

| Molecular Formula | C₆H₈FN₂OS |

| Molecular Weight | 175.21 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with biological targets involved in various metabolic pathways. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Specifically, compounds containing imidazole groups have shown promise in targeting:

- Enzyme Inhibition: Compounds with imidazole moieties can inhibit enzymes such as cyclooxygenases and phosphodiesterases, which are crucial in inflammatory and signaling pathways.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium abscessus | 0.05–1 µg/mL |

| Mycobacterium avium | 0.05–1 µg/mL |

These findings suggest that the compound may possess potential as an antimicrobial agent against resistant strains.

Cytotoxicity Studies

In vitro cytotoxicity studies are essential for assessing the safety profile of new compounds. Preliminary data indicate that this compound exhibits low cytotoxicity against human cell lines, with a selectivity index indicating a favorable therapeutic window.

Case Studies and Research Findings

Several studies have focused on the synthesis and characterization of imidazole derivatives, highlighting their biological activities:

- Study on Antimycobacterial Activity : A study published in MDPI explored various imidazole derivatives, demonstrating that specific substitutions on the imidazole ring significantly enhance antimycobacterial activity against strains like M. abscessus .

- Characterization and Synthesis : Research involving the synthesis of novel imidazole-based compounds revealed promising results in terms of both potency and selectivity against target pathogens .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds indicated good oral bioavailability and stability, suggesting that this compound may also exhibit favorable pharmacokinetic properties .

Q & A

Q. What are the key synthetic strategies for 1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol?

- Methodological Answer : Synthesis involves three critical steps: (i) Imidazole core formation : Condense o-phenylenediamine with a sulfur-containing precursor (e.g., thiourea) under acidic conditions to form the imidazole-2-thiol intermediate . (ii) Sulfanyl group attachment : React the imidazole-2-thiol with 3-chloro-1-fluoropropan-2-ol via nucleophilic substitution (SN2) using a base like K₂CO₃ to introduce the propanol-fluorine moiety . (iii) Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the target compound. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound’s structural and chemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the imidazole sulfanyl group and fluorine substitution. For example, the fluorine atom causes distinct splitting patterns in ¹H NMR (e.g., coupling constants ~50 Hz) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 219.05) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions using Mercury CSD 2.0 for structural validation .

Q. What are the critical physicochemical properties to evaluate for this compound?

- Methodological Answer :

- LogP (Partition coefficient) : Determine via shake-flask method (octanol/water) or HPLC-derived hydrophobicity indices to assess lipophilicity, crucial for drug permeability studies .

- Solubility : Perform phase-solubility analysis in buffers (pH 1–7.4) using UV-Vis spectroscopy. Fluorine’s electronegativity may reduce aqueous solubility compared to non-fluorinated analogs .

- Stability : Conduct stress testing under varying pH, temperature, and light exposure, monitored by TLC or HPLC to identify degradation products .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfanyl group attachment be addressed during synthesis?

- Methodological Answer :

- Protecting groups : Temporarily protect the imidazole nitrogen with a Boc group to direct sulfanyl substitution to the 2-position. Deprotect later using TFA .

- Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (50–80°C) to favor kinetic vs. thermodynamic control. Monitor progress via real-time FTIR for thiolate intermediate detection .

Q. How to resolve contradictions in reported biological activity across structural analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) : Compare bioactivity data (e.g., IC₅₀ values) of fluorinated vs. non-fluorinated analogs using paired t-tests. For example, fluorine’s electron-withdrawing effect may enhance binding to target enzymes (e.g., cytochrome P450) .

- Molecular docking : Use AutoDock Vina to model interactions between the compound and active sites. Fluorine’s role in hydrogen bonding or hydrophobic interactions can explain efficacy variations .

Q. What computational approaches are suitable for predicting this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For instance, the sulfur atom in the sulfanyl group may exhibit high nucleophilicity, guiding derivatization strategies .

- Molecular dynamics (MD) : Simulate solvation dynamics in water/DMSO mixtures to predict aggregation tendencies or membrane permeability .

Q. How does the fluorine atom influence pharmacological activity compared to other halogens?

- Methodological Answer :

- Comparative assays : Synthesize chloro- and bromo-analogs and test against target receptors (e.g., GPCRs) using radioligand binding assays. Fluorine’s smaller atomic radius and higher electronegativity often enhance binding affinity and metabolic stability .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess fluorine’s impact on binding entropy/enthalpy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.